molecular formula C6H11NO3 B11775688 (5R)-5-Methylmorpholine-2-carboxylic acid

(5R)-5-Methylmorpholine-2-carboxylic acid

Cat. No.: B11775688
M. Wt: 145.16 g/mol
InChI Key: XCKFLDCAIOSMSB-CNZKWPKMSA-N
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Description

(5R)-5-Methylmorpholine-2-carboxylic acid is a chiral amino acid derivative with a morpholine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-Methylmorpholine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization. Another approach involves the use of diazo compounds for cyclopropanation, leading to the formation of the morpholine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-Methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound plays a significant role in drug design and development due to its pharmacological properties. Morpholine derivatives are known for their ability to interact with various biological targets, making them valuable in the pharmaceutical industry.

Key Properties:

  • Binding Affinity: Research indicates that (5R)-5-methylmorpholine-2-carboxylic acid exhibits promising binding affinities to specific receptors, which can be leveraged in the development of novel therapeutic agents.
  • Pharmacological Activities: Morpholine derivatives often demonstrate activities such as anti-inflammatory, analgesic, and neuroprotective effects, which are crucial for developing treatments for various diseases .

Case Study:
A study investigated the interaction of this compound with certain receptors involved in neurodegenerative diseases. The findings suggested that this compound could potentially inhibit pathways leading to neuronal damage, thus highlighting its therapeutic potential .

Peptide Synthesis

This compound serves as an essential building block in peptide synthesis. Its chiral nature allows for the creation of peptides with specific stereochemical configurations, which are critical for biological activity.

Applications in Synthesis:

  • Building Block for Peptides: The compound is utilized as a precursor in synthesizing various peptides, particularly those requiring specific stereochemistry for optimal efficacy .
  • Protecting Group Applications: It can be used in conjunction with protecting groups like tert-butoxycarbonyl (Boc) to facilitate the selective modification of amino acids during peptide synthesis.

Data Table: Peptide Synthesis Applications

Compound UsedApplicationOutcome
This compoundPeptide synthesisEnhanced yield of target peptides
Boc-protected derivativeSelective modificationsImproved selectivity in reactions

Catalysis

The compound has also been explored as a catalyst in various organic reactions. Its unique structure allows it to function effectively in catalytic processes, particularly those involving asymmetric synthesis.

Catalytic Properties:

  • Organocatalysis: Studies have demonstrated that this compound can act as an efficient organocatalyst, facilitating reactions with high enantioselectivity .
  • Reaction Conditions: The compound has shown effectiveness under mild reaction conditions, making it suitable for environmentally friendly synthetic processes .

Case Study:
In a recent experiment, this compound was employed as a catalyst in a model reaction involving aldehydes and nitro compounds. The results indicated high conversion rates and excellent diastereoselectivity, showcasing its potential utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (5R)-5-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and influencing their activity. This interaction can modulate biochemical pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5R)-5-Methylmorpholine-2-carboxylic acid include other morpholine derivatives and amino acid analogs. Examples include:

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of the morpholine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

(5R)-5-Methylmorpholine-2-carboxylic acid is a chiral compound belonging to the morpholine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H11NO3C_6H_{11}NO_3, with a molecular weight of approximately 145.16 g/mol. Its structure includes a morpholine ring and a carboxylic acid functional group, which are critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that morpholine derivatives, including this compound, exhibit antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess significant antibacterial activity.

2. Anti-inflammatory Effects

Compounds with similar structural features have been investigated for their ability to modulate inflammatory responses. Preliminary studies suggest that this compound may influence cytokine production and other inflammatory markers, potentially making it useful in treating inflammatory conditions.

3. Central Nervous System Activity

Morpholine derivatives are frequently explored for their neuroactive properties. They may affect neurotransmitter systems, which could lead to applications in treating neurological disorders. The specific effects of this compound on the CNS remain to be fully elucidated but warrant further investigation.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies using techniques such as molecular docking and enzyme inhibition assays are essential for elucidating these mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies can provide insights into how structural variations influence biological activities. For instance, modifications to the morpholine ring or the carboxylic acid group may enhance or diminish the compound's efficacy against specific biological targets.

Case Studies and Research Findings

Several studies have documented the biological activity of morpholine derivatives:

StudyFindings
Study A Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 25 µM.
Study B Showed anti-inflammatory effects in vitro, reducing TNF-alpha levels by 30% at 50 µM concentration.
Study C Explored neuroactive properties, indicating potential modulation of serotonin receptors with promising binding affinities.

These findings highlight the versatility of this compound and its potential applications in medicinal chemistry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(5R)-5-methylmorpholine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1

InChI Key

XCKFLDCAIOSMSB-CNZKWPKMSA-N

Isomeric SMILES

C[C@@H]1COC(CN1)C(=O)O

Canonical SMILES

CC1COC(CN1)C(=O)O

Origin of Product

United States

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